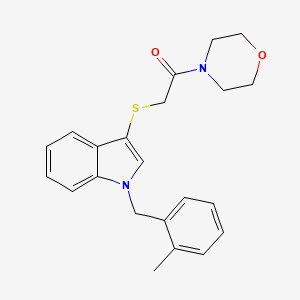

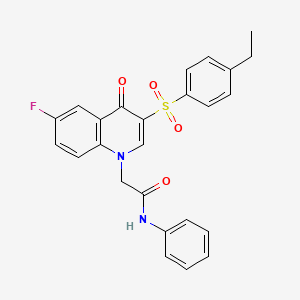

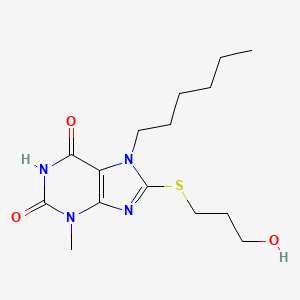

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the morpholino group, and the ketone group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The morpholino group might participate in nucleophilic substitution reactions. The ketone group is polar and can be involved in a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Chemical Synthesis and Structural Analysis

Research has demonstrated the significance of incorporating 1,3,4-thiadiazole cores and various heterocyclic structures in medicinal chemistry. The synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including structures related to 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone, has been explored for their biological activities. The structural clarification of these compounds was achieved through FTIR, 1H NMR, and elemental analysis. These compounds, notably those with high DNA protective ability against oxidative mixtures and strong antimicrobial activity, offer potential pathways for enhancing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antimicrobial and Anti-Inflammatory Activities

The development of novel thiophene derivatives, including those related to the chemical structure , has been investigated for their potential anti-inflammatory and antimicrobial properties. These compounds, synthesized through reactions involving 1-(4-morpholinophenyl)ethanone, have shown varying degrees of activity against inflammation and microbial infections. Specifically, certain derivatives have exhibited higher efficacy than standard drugs in inhibiting inflammation, highlighting their promise as potential therapeutic agents (Helal et al., 2015).

Catalytic Processes and Material Applications

The palladium-catalyzed carbonylation process has been utilized to synthesize 1-isoindolinone derivatives, yielding high efficiency and selectivity. This method, employing 2-iodobenzyl bromide and 2-iodobenzylamine as substrates, has facilitated the creation of both N-substituted 1-isoindolinones and ortho-(N-piperidino/morpholinomethyl)-benzamides. The synthesis of the parent 1-isoindolinone via an intramolecular aminocarbonylation of 2-iodobenzylamine exemplifies the versatility and potential of such catalytic processes in producing valuable compounds for various applications (Marosvölgyi-Haskó et al., 2011).

Biodegradable Materials

Research into the synthesis of biodegradable polyesteramides with pendant functional groups has highlighted the utility of morpholine-2,5-dione derivatives. These derivatives, prepared from N-[(2RS)-bromopropionyl]-L-amino acids, have been used to obtain polyesteramides with protected pendant functional groups through ring-opening copolymerization. This approach offers a pathway to creating materials with specific functional properties, which can be tailored for various biomedical and environmental applications (Veld et al., 1992).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-17-6-2-3-7-18(17)14-24-15-21(19-8-4-5-9-20(19)24)27-16-22(25)23-10-12-26-13-11-23/h2-9,15H,10-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVMOMXVJZWGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone](/img/structure/B2959996.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)

![N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2960015.png)